S-methylmethionine

Description

Historical Discoveries and Early Academic Investigations of SMM

The journey into understanding S-methylmethionine began in the mid-20th century. One of the earliest significant reports of SMM was its detection and isolation from cabbage by McRorie and colleagues in 1954. aloki.huakjournals.com This initial discovery paved the way for further investigations into its presence in the plant kingdom. Subsequent studies confirmed its existence in a growing number of flowering plants. aloki.huakjournals.com

Early on, SMM was sometimes referred to as "vitamin U," a term coined in 1950 by Garnett Cheney. wikipedia.org This name arose from observations of uncharacterized factors in raw cabbage juice that appeared to aid in the healing of peptic ulcers. wikipedia.orgbiomolther.org However, it's important to note that SMM is not classified as a true vitamin. wikipedia.org

Initial research focused on its metabolic roles. Scientists discovered that SMM could serve as a methyl donor in biological reactions. asm.org For instance, early studies with rat liver slices demonstrated its ability to participate in the biosynthesis of creatine. asm.org Further investigations in bacteria, such as Aerobacter aerogenes, revealed that cell-free extracts could produce methionine from homocysteine and this compound. asm.org These early findings laid the groundwork for understanding the SMM cycle and its significance in methionine metabolism. nih.gov

Classification of SMM as a Non-Proteinogenic Amino Acid Derivative and Sulfonium (B1226848) Compound

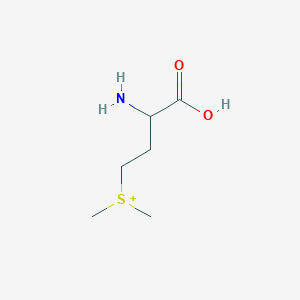

From a chemical standpoint, this compound holds a unique classification. It is categorized as a non-proteinogenic amino acid derivative . aloki.huakjournals.comresearchgate.net This means that while it is derived from an amino acid (methionine), it is not incorporated into proteins during the process of translation. Its structure is formally defined as the conjugate acid of S-methyl-L-methioninate. ebi.ac.uk

The key to SMM's chemical reactivity and biological function lies in its identity as a sulfonium compound . wikipedia.orgebi.ac.uk Its chemical formula is (CH₃)₂S⁺CH₂CH₂CH(NH₃⁺)CO₂⁻. wikipedia.org This structure features a positively charged sulfur atom bonded to three organic groups, which makes it a potent methyl donor in various enzymatic reactions. mdpi.com The biosynthesis of SMM involves the methylation of L-methionine by S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme methionine S-methyltransferase. wikipedia.orgontosight.ai This process highlights the interconnectedness of SMM with central metabolic pathways involving sulfur-containing compounds.

Ubiquitous Occurrence and Distribution of SMM in Biological Systems

Contrary to being a rare metabolite, this compound is ubiquitously distributed throughout the biological world, with a particularly high abundance in the plant kingdom. akjournals.com

In Plants: SMM is considered a universal metabolite in higher plants. mdpi.com It is found in a wide variety of species, including cabbage, kohlrabi, turnip, tomatoes, celery, leeks, and garlic leaves. biomolther.orgnih.gov Notably, members of the Brassicaceae family, such as cabbage, are known to accumulate significant quantities of SMM. aloki.huresearchgate.net The concentration of SMM can vary considerably among different plant species and even within different tissues of the same plant. nih.govoup.com For example, it is often synthesized in the leaves and then transported via the phloem to other parts of the plant, such as the seeds. oup.comoup.com Research has shown its presence in commodity crops like barley, corn, and soybeans. wikipedia.orgusda.gov

In Microorganisms: The presence and metabolism of SMM are not limited to plants. Early studies identified the enzymatic machinery for SMM metabolism in bacteria like Aerobacter aerogenes and Escherichia coli. asm.org More recent research has expanded our understanding of SMM's role in diverse microorganisms, including engineered Saccharomyces cerevisiae (baker's yeast) for SMM production. oup.comnih.govresearchgate.net The SMM cycle, involving its synthesis and conversion back to methionine, has been demonstrated in various microbes. nih.gov

In Animals: While plants are the primary source of SMM, it is also found and metabolized in animal tissues. nih.gov Studies in rats have shown that the biotransformation of SMM actively occurs in the liver, kidneys, and digestive tract. nih.gov In animals, SMM can be converted to methionine, highlighting its potential as a source of this essential amino acid. usda.govnih.gov It is considered a main metabolite of methionine in animals and functions as an important methyl donor. cabidigitallibrary.org

The following interactive table provides a summary of some plants and their reported this compound content.

| Plant | SMM Content (mg/100g) |

| Cabbage | 53-104 |

| Kohlrabi | 81-110 |

| Turnip | 51-72 |

| Tomatoes | 45-83 |

| Celery | 38-78 |

| Leeks | 66-75 |

| Garlic-leafs | 44-64 |

| Beet | 22-37 |

| Raspberries | 27 |

| Strawberries | 14-25 |

| Data sourced from a study on the this compound content in plant and animal tissues. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-dimethylsulfoniobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBYJHTYSHBBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048311 | |

| Record name | DL-Methionine methylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7329-84-2, 13065-25-3 | |

| Record name | Methylmethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Methionine methylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417CIJ6KXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

S Methylmethionine Biosynthesis and Metabolic Pathways

De Novo SMM Synthesis Pathways

The synthesis of S-methylmethionine is a crucial metabolic process in which SMM is formed from methionine. akjournals.com This pathway is particularly important for regulating methionine levels and for the transport of sulfur throughout the plant. akjournals.com

Precursor Role of L-Methionine and S-Adenosylmethionine (SAM)

The biosynthesis of SMM begins with two key precursors: L-methionine and S-adenosylmethionine (SAM). wikipedia.org L-methionine, a sulfur-containing amino acid, serves as the direct backbone for the SMM molecule. maxapress.com SAM, which is itself derived from methionine and ATP, acts as the methyl group donor in this reaction. wikipedia.orgplantae.org The formation of SMM is essentially the methylation of methionine by SAM. wikipedia.org This process is a vital part of the broader sulfur metabolism in plants, ensuring that methionine levels are appropriately managed. aloki.huakjournals.com

Enzymology of S-Adenosylmethionine:Methionine S-Methyltransferase (MMT)

The key enzyme responsible for the synthesis of SMM is S-adenosyl-L-methionine:L-methionine S-methyltransferase, commonly known as methionine S-methyltransferase (MMT). wikipedia.orgwikipedia.org This enzyme catalyzes the transfer of a methyl group from SAM to the sulfur atom of L-methionine, resulting in the formation of SMM and S-adenosyl-L-homocysteine (SAH). wikipedia.orguniprot.org

The gene encoding MMT has been identified in various plant species, including Arabidopsis thaliana and maize. uniprot.orgnih.govuniprot.org In Arabidopsis, the MMT gene is expressed in various tissues, including leaves, roots, and developing seeds, indicating that SMM synthesis occurs throughout the plant. nih.gov Studies have shown that the expression of MMT genes can be influenced by developmental stage and environmental conditions. peerj.comnih.gov For instance, in germinating barley, both the specific activity and the amount of MMT protein increase. nih.gov In soybeans, the expression of MMT genes is consistently higher in leaves than in seeds. nih.govberkeley.edunih.gov This tissue-specific expression pattern suggests that SMM may be synthesized in vegetative tissues and then transported to reproductive tissues. plantae.orgoup.com

MMT has been purified and characterized from several plant sources, including Wollastonia biflora and germinating barley. nih.govnih.gov The enzyme from Wollastonia biflora was found to be a tetramer with subunits of approximately 115 kDa each. nih.gov The optimal pH for its activity is around 7.2. nih.gov Kinetic studies have revealed an Ordered Bi Bi mechanism, where SAM binds to the enzyme first, followed by methionine. After the methyl transfer, S-adenosylhomocysteine is the last product to be released. nih.gov

The substrate specificity of MMT is quite defined. It can methylate selenomethionine (B1662878) and ethionine, but it does not act on S-methylcysteine, homocysteine, cysteine, or peptidylmethionine. nih.gov The enzyme requires a free carboxyl group for its activity, while a free amino group is not essential. nih.gov

Phylogenetic analyses of MMT genes suggest that they originated in the ancestor of land plants and have remained relatively conserved throughout evolution. berkeley.edunih.gov This is in contrast to other key enzymes in methionine metabolism, such as cystathionine (B15957) gamma-synthase (CGS) and homocysteine methyltransferase (HMT), which have shown more significant divergence. berkeley.edunih.gov The conservation of the MMT gene structure, often containing a 12-exon and 11-intron pattern, further supports its evolutionary stability. peerj.com While the core function of MMT has been maintained, some studies suggest that gene duplication events have played a role in the expansion of the MMT gene family in certain plant lineages. nih.gov There is no evidence in the provided search results to suggest that gene fusion events are involved in MMT synthesis.

Functional Characteristics and Substrate Specificity of MMT

The this compound Cycle

The this compound cycle is a metabolic pathway that interconverts SMM, S-adenosyl-L-homocysteine, S-adenosyl-L-methionine, L-homocysteine, and L-methionine. monarchinitiative.org This cycle effectively converts the methionine group of SAM back to free methionine and is thought to play a role in regulating cellular SAM levels. nih.govmonarchinitiative.org

In this cycle, SMM donates a methyl group to homocysteine to form two molecules of methionine. nih.govoup.com This reaction is catalyzed by homocysteine S-methyltransferase (HMT). nih.gov The concurrent operation of MMT, which synthesizes SMM, and HMT, which breaks it down, establishes the SMM cycle. semanticscholar.org

The physiological significance of this cycle is multifaceted. It is proposed to prevent the depletion of the free methionine pool that could result from an overproduction of SAM. nih.govnih.gov By providing a mechanism to recycle the methyl group and the carbon skeleton of methionine from SAM, the cycle helps maintain methionine homeostasis. nih.gov Radiotracer experiments in Lemna paucicostata have shown that SMM is rapidly formed from labeled L-methionine and is subsequently metabolized back to soluble methionine. nih.gov This dynamic turnover highlights the active nature of the SMM cycle in plants. nih.govnih.gov Furthermore, the cycle is believed to be a key mechanism for the long-distance transport of sulfur from source leaves to sink tissues like developing seeds. plantae.orgoup.comoup.com

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function |

| S-Adenosylmethionine:Methionine S-Methyltransferase | MMT | Catalyzes the synthesis of SMM from L-methionine and SAM. wikipedia.orgwikipedia.org |

| Homocysteine S-Methyltransferase | HMT | Catalyzes the transfer of a methyl group from SMM to homocysteine to form two molecules of methionine. nih.gov |

Interconversion of SMM with Methionine and Homocysteine

The core of SMM metabolism in many organisms, particularly plants, is the SMM cycle. This cycle involves the interconversion of SMM with methionine and homocysteine. portlandpress.comnih.gov The cycle consists of two primary reactions:

Synthesis of SMM : Methionine is methylated to form this compound. This reaction is catalyzed by the enzyme methionine S-methyltransferase (MMT), which utilizes S-adenosylmethionine (AdoMet) as the methyl donor. wikipedia.orgnih.gov The products of this reaction are SMM and S-adenosylhomocysteine (SAH). wikipedia.org

Regeneration of Methionine : SMM donates a methyl group to homocysteine (Hcy) to form two molecules of methionine. nih.govpnas.org This reaction is catalyzed by homocysteine S-methyltransferase (HMT). portlandpress.comnih.govresearchgate.net

The continuous operation of these two reactions establishes the SMM cycle. semanticscholar.orgnih.gov This cycle is not merely a futile loop; it serves as a mechanism for the storage and transport of methionine. portlandpress.com For instance, in several flowering plants, SMM is produced in the leaves and then transported via the phloem to reproductive tissues, where it is converted back to methionine. oup.comoup.com

Enzymology of Homocysteine S-Methyltransferase (HMT) in the SMM Cycle

Homocysteine S-methyltransferase (HMT; EC 2.1.1.10) is a pivotal enzyme in the SMM cycle, facilitating the remethylation of homocysteine to methionine. portlandpress.comresearchgate.net

The genetic basis for HMT is diverse across different organisms. In angiosperms like Arabidopsis thaliana and maize (Zea mays), there are multiple HMT genes. Arabidopsis, for example, possesses at least three HMT genes, indicating a degree of functional specialization. nih.govnih.gov These genes in angiosperms often belong to two distinct classes that diverged anciently. nih.gov

This diversity is further exemplified by the identification of specific isoforms in various plants. In broccoli (Brassica oleracea var. italica), two cDNAs with HMT activity have been cloned: BoHMT1 and BoSMT (which also functions as a selenocysteine (B57510) methyltransferase). nih.gov These two genes exist as single copies in the broccoli genome but exhibit different expression patterns and responses to sulfur and selenium levels. nih.gov Similarly, maize has at least four HMTs (ZmHMT-1, ZmHMT-2, ZmHMT-3, and ZmHMT-4). uniprot.org

In humans, the gene for 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR) encodes a cobalamin-dependent methionine synthase, and mutations in this gene can lead to metabolic disorders. nih.gov Polymorphisms in human HMT genes can influence plasma homocysteine levels. ahajournals.org Additionally, alternative splicing of the human BHMT2 gene results in different protein isoforms. uniprot.org

HMT enzymes catalyze the transfer of a methyl group from a donor molecule to the thiol group of homocysteine, yielding methionine. portlandpress.com While SMM is a primary methyl donor in plants, some HMTs can also utilize S-adenosylmethionine (SAM). portlandpress.comresearchgate.net Many HMTs are zinc-binding proteins, with the zinc ion playing a crucial role in the enzyme's active site. portlandpress.com

The catalytic mechanism of HMT is thought to be similar to that of betaine-homocysteine S-methyltransferase (BHMT), proceeding through a transition state where the activated methyl group from the donor directly reacts with the sulfur atom of homocysteine. portlandpress.com

A notable biochemical property of many HMTs is their ability to utilize the non-natural (R,S) diastereomer of S-adenosylmethionine as a methyl donor. portlandpress.com The natural, biologically active form is (S,S)-AdoMet, but it can spontaneously racemize to the inactive (R,S) form. By using (R,S)-AdoMet, HMTs can recycle it back to S-adenosylhomocysteine (AdoHcy), effectively serving as a metabolite repair enzyme for damaged AdoMet. portlandpress.com

The various isoenzymes can have distinct biochemical properties. For instance, in broccoli, BoHMT1 shows high substrate specificity for homocysteine, and its expression is significantly influenced by the plant's sulfur status but not markedly by selenium. In contrast, the expression of BoSMT is strongly upregulated by selenium. nih.gov

Genetic Basis and Isoform Diversity of HMT

Regulatory Mechanisms of Methionine and S-Adenosylmethionine Pool Homeostasis

The maintenance of appropriate intracellular concentrations of methionine and S-adenosylmethionine (SAM) is critical for cellular function, and the SMM cycle plays a significant role in this homeostasis, particularly in plants. nih.govresearchgate.net

In angiosperms, which often lack the direct negative feedback mechanisms on SAM synthesis found in other eukaryotes, the SMM cycle is proposed to be the primary mechanism for the short-term regulation of SAM levels. nih.gov An in silico model of the SMM cycle in mature Arabidopsis leaves suggested that the cycle consumes as much as half of the SAM produced, thereby preventing its excessive accumulation. nih.gov

SAM itself is a key regulatory molecule. In organisms like Saccharomyces cerevisiae, high levels of SAM can repress the activity of certain methionine biosynthetic enzymes. nih.gov In Bacillus subtilis, SAM is the key effector that regulates methionine biosynthesis gene expression at the level of transcription termination. pnas.org In mammalian liver, the synthesis and catabolism of SAM are tightly controlled by the interplay of several enzymes to manage fluctuations in its concentration. elsevier.es Homocysteine can also exert a regulatory effect by competing with methionine for cellular transport and by lowering the intracellular SAM pool. nih.gov

Energetic Considerations and Physiological Significance of the SMM Cycle

The SMM cycle is an energy-consuming process. The synthesis of S-adenosylmethionine from methionine and ATP is an energetically expensive step. The subsequent use of SAM in the SMM cycle to methylate methionine represents a further metabolic investment. As noted, modeling suggests that the SMM cycle can consume a substantial portion of the SAM pool in plant leaves. nih.gov The operation of such a cycle, despite its energetic cost, underscores its physiological importance.

The physiological significance of the SMM cycle is multifaceted:

Homeostasis: It is crucial for maintaining the balance of the methionine and SAM pools, preventing the potentially toxic accumulation of SAM. nih.govresearchgate.net

Metabolic Buffering: SMM acts as a readily available reserve of methyl groups and methionine, which can be mobilized as needed. wikipedia.org

Transport: SMM serves as a major long-distance transport form of sulfur and methionine in plants, moving from source tissues like leaves to sink tissues like developing seeds. portlandpress.comoup.com

While direct quantification of the energetic cost of the SMM cycle is complex, the energy expenditure for metabolic processes like osmoregulation, which can involve the catabolism of amino acids, provides a parallel for understanding the energetic demands of maintaining metabolic balance. ifremer.fr

Catabolism and Degradation Pathways of SMM

The primary "degradation" pathway for SMM in many organisms is its conversion back to methionine, a reaction that is part of the SMM cycle itself. oup.comnih.gov However, there are other pathways for its breakdown and for the catabolism of its related metabolite, methionine.

In the yeast Saccharomyces cerevisiae, SMM can be transported into the cell by a specific permease, MMP1. nih.gov Once inside, it can be degraded by homocysteine S-methyltransferases, encoded by the MHT1 and SAM4 genes, which convert SMM back to methionine. oup.comnih.gov

In plants, the catabolism of methionine itself is an important process that indirectly affects SMM levels. A key enzyme in this process is methionine γ-lyase (MGL), which catalyzes the cleavage of methionine into methanethiol, α-ketobutyrate, and ammonia. pnas.orgoup.com The activity of this enzyme can regulate the size of the methionine pool available for conversion to SMM. For instance, suppressing MGL expression in soybean seeds leads to a significant accumulation of SMM, suggesting that excess methionine is shunted into SMM synthesis. oup.com The products of MGL-catalyzed methionine cleavage can be further metabolized; for example, α-ketobutyrate can enter the biosynthetic pathway for isoleucine. pnas.org

In mammals, methionine is an essential amino acid obtained from the diet. Its catabolism proceeds primarily through its conversion to SAM, which then donates its methyl group, yielding S-adenosylhomocysteine. SAH is subsequently hydrolyzed to homocysteine and adenosine. nih.gov This homocysteine can then be either remethylated back to methionine or further catabolized through the transsulfuration pathway. nih.gov

Enzymatic Pathways Involved in SMM Degradation

The degradation of this compound is intrinsically linked to the SMM cycle, where it is converted back into methionine. The primary enzymes responsible for this conversion are homocysteine S-methyltransferases (HMTs) (EC 2.1.1.10). akjournals.com These enzymes catalyze the transfer of a methyl group from SMM to homocysteine, yielding two molecules of methionine. akjournals.com

In the model plant Arabidopsis thaliana, three distinct HMT genes have been identified (AtHMT-1, -2, and -3), and in maize, four have been found. akjournals.com These genes encode functional enzymes with different properties and expression patterns, suggesting specialized roles in different tissues or developmental stages. nih.govresearchgate.net Research on Arabidopsis seeds indicates that AtHMT1 and AtHMT3 are the predominant enzymes operating in this tissue. researchgate.net

In the yeast Saccharomyces cerevisiae, two genes, MHT1 and SAM4, encode homocysteine S-methyltransferases that are key to the SMM degradation pathway. nih.gov For SMM to be degraded within the yeast cell, it must first be transported into the cell. This uptake is facilitated by a specific permease encoded by the MMP1 gene. nih.govoup.com Knocking out these degradation-related genes (MHT1, SAM4) and the uptake gene (MMP1) has been shown to effectively increase the extracellular production of SMM in engineered yeast strains. nih.govoup.com

In some bacteria, such as Escherichia coli, the protein YagD functions as an this compound:homocysteine methyltransferase, enabling the use of SMM for methionine biosynthesis. asm.org The uptake of SMM in these bacteria appears to be handled by a transporter protein encoded by the ykfD gene. asm.org

The key enzymes involved in SMM metabolism are summarized in the table below.

| Enzyme | Abbreviation | Function | Organism(s) |

| Methionine S-methyltransferase | MMT | Synthesizes SMM from methionine and SAM | Plants, Yeast |

| Homocysteine S-methyltransferase | HMT | Converts SMM and homocysteine to methionine | Plants, Yeast |

| S-methyl-methionine permease | MMP1 | Transports SMM into the cell for degradation | Yeast |

| Methionine γ-lyase | MGL | Catabolizes methionine, indirectly affecting SMM levels | Plants, Bacteria |

Contribution of Methionine γ-Lyase (MGL) to SMM-Associated Metabolism

Methionine γ-lyase (MGL) (EC 4.4.1.11) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in methionine catabolism. nih.gov It breaks down methionine into α-ketobutyrate, methanethiol, and ammonia. nih.govpnas.org While MGL does not directly act on SMM, its activity significantly influences the metabolic flux towards SMM synthesis.

MGL functions as a key regulator of methionine levels in plant tissues. nih.gov When MGL activity is suppressed or absent, the catabolism of methionine is reduced, leading to an accumulation of free methionine. nih.gov To mitigate the potentially harmful effects of excess free methionine, the cell converts it into SMM via the MMT enzyme. nih.gov This connection has been clearly demonstrated in soybean germplasms that exhibit high levels of SMM. nih.gov In these high-SMM varieties, a transposon insertion in the MGL gene leads to its suppressed expression in developing seeds. nih.gov This suppression results in a transient buildup of methionine, which is then shunted towards SMM synthesis, causing the observed hyperaccumulation of SMM in the seeds. nih.govoup.com Therefore, MGL contributes to SMM-associated metabolism by controlling the availability of its direct precursor, methionine. frontiersin.org

Interconnectivity of SMM Metabolism with Broader Sulfur Assimilation and Allocation

Sulfur is an essential nutrient for all living organisms, incorporated primarily into the amino acids cysteine and methionine. wikipedia.orgnormalesup.org The metabolism of this compound is deeply interconnected with the broader network of sulfur assimilation and allocation, particularly in plants.

One of the most significant roles of SMM is in the long-distance transport of reduced sulfur. nih.gov In many flowering plants, SMM is synthesized in the leaves and loaded into the phloem, serving as a major transport vehicle to move sulfur to developing reproductive tissues like seeds and grains. oup.comnih.gov In wheat, for instance, the concentration of SMM in the phloem can be substantial, potentially supplying about half of the sulfur required for protein synthesis in the grain. nih.gov This highlights a crucial link between the SMM cycle and the allocation of sulfur resources from source tissues (leaves) to sink tissues (seeds). researchgate.net This transport function is vital for ensuring that developing seeds have an adequate supply of methionine, which is often a limiting amino acid for nutritional quality. oup.com

Furthermore, the SMM cycle is a key regulator of the cellular pools of methionine and S-adenosylmethionine (SAM). akjournals.comoup.com SAM is a central molecule in cellular metabolism, acting as the primary methyl group donor for a vast number of methylation reactions affecting DNA, RNA, proteins, and secondary metabolites. oup.comnormalesup.orgmdpi.com It is also a precursor for the synthesis of essential compounds like ethylene (B1197577), polyamines, and biotin. oup.comfrontiersin.org By consuming and regenerating SAM and methionine, the SMM cycle helps to maintain homeostasis of these critical metabolites. mdpi.comontosight.ai This regulatory function ensures that the allocation of sulfur and methyl groups is balanced according to the cell's metabolic needs, connecting SMM metabolism directly to the central pathways of sulfur assimilation and utilization. ontosight.aifrontiersin.org

Physiological and Molecular Roles of S Methylmethionine

Role of SMM in Plant Metabolism

SMM is deeply integrated into the metabolic network of plants, particularly in the transport and partitioning of essential nutrients. nih.govtext2fa.ir

Sulfur Transport and Partitioning

A primary function of SMM is its role as a long-distance transport form of reduced sulfur. frontiersin.orgresearchgate.netnih.gov

Sulfur, an essential macronutrient, is primarily taken up by roots as sulfate (B86663) and then reduced in leaves. frontiersin.orgfrontiersin.org For transport from the source organs (leaves) to the sink organs (such as developing seeds and fruits), a significant portion of this reduced sulfur is converted into SMM. text2fa.irresearchgate.netnih.gov SMM is then loaded into the phloem, the plant's vascular tissue responsible for nutrient transport, and efficiently moved throughout the plant. nih.govfrontiersin.orgresearchgate.net

Studies on wheat have demonstrated that L-SMM is a major constituent of phloem sap, with levels comparable to or even exceeding that of glutathione, another important sulfur transport compound. nih.govoup.comnih.gov This indicates that SMM can contribute a substantial portion of the sulfur required for processes like grain protein synthesis. nih.govoup.comnih.gov The process involves the synthesis of SMM from methionine in source leaves, its transport via the phloem, and its subsequent reconversion to methionine in sink tissues like developing seeds. nih.govresearchgate.net While the transporters responsible for loading SMM into the plant phloem are not yet fully identified, the expression of a yeast SMM transporter in pea plants has been shown to increase SMM concentrations in the phloem. nih.govfrontiersin.orgfrontiersin.org

The transport of SMM to developing seeds is critical for their proper development and the accumulation of essential nutrients. nih.govmdpi.com In the seed coat, SMM is converted back to methionine, which is then made available to the embryo and cotyledons for the synthesis of proteins and other vital compounds. nih.gov

SMM in Abiotic Stress Resilience and Adaptation

SMM plays a significant role in helping plants cope with various environmental stresses, known as abiotic stresses. researchgate.netnih.gov

Modulation of Antioxidant Defense Systems Under Stress Conditions

Plants under stress conditions, such as high salinity or extreme temperatures, often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). akjournals.com SMM has been shown to bolster the plant's antioxidant defense systems to counteract this damage. akjournals.comnovapublishers.comubbcluj.ro

Preservation of Cellular Membrane Integrity and Reduction of Electrolyte Leakage

One of the primary targets of abiotic stress is the cellular membrane. nih.gov Damage to membranes leads to increased permeability and the leakage of electrolytes, which can be measured as an indicator of cell injury. nih.govbanglajol.info SMM has demonstrated a protective effect on cellular membranes under various stress conditions. researchgate.netnih.gov

Experiments on a range of plants, including peas, maize, soybeans, and wheat, have shown that SMM treatment significantly reduces electrolyte leakage from both leaves and roots during low-temperature stress. researchgate.netnih.gov This indicates that SMM helps to preserve the integrity of the cell membranes. researchgate.netnih.govu-szeged.hu The protective mechanism is thought to involve the influence of SMM on the metabolism of polyamines, which are known to stabilize cell membranes. researchgate.netnih.gov By maintaining membrane stability, SMM helps to ensure the proper functioning of cellular processes even under adverse environmental conditions. researchgate.netakjournals.com

SMM in Abiotic Stress Resilience and Adaptation

Protective Effects on Photosynthetic Apparatus

S-Methylmethionine (SMM) plays a significant role in protecting the photosynthetic machinery, particularly under abiotic stress conditions. Research has shown that pretreatment with SMM can alleviate the negative impacts of stressors like cold and salinity on photosynthesis. In maize seedlings subjected to cold stress, SMM application was found to mitigate the decline in the maximum quantum yield of photosystem II (PSII), a key indicator of photosynthetic efficiency. nih.gov This protective effect is attributed to the reduction of membrane damage and the preservation of the functionality of PSII reaction centers. nih.govresearchgate.net SMM treatment helps maintain higher photochemical quenching, indicating that the photosynthetic apparatus can more efficiently utilize excitation energy in the electron transport chain, leading to better CO2 fixation. researchgate.net

Furthermore, SMM helps in preventing chlorophyll (B73375) loss under stress conditions. researchgate.net Studies on canola plants under salt stress revealed that SMM priming alleviated the reduction in the net photosynthetic rate and the effective quantum efficiency of PSII. asm.org It also helped maintain the ratio of chlorophylls (B1240455) to carotenoids, which is often reduced by salt stress. asm.org The compound's protective action is also linked to its ability to stimulate the phenylpropanoid pathway, leading to the synthesis of protective agents like phenolics and anthocyanins. nih.govanalesranf.com Interestingly, SMM itself does not seem to significantly influence the physiological status or photosynthetic activity of unstressed plants. nih.gov

The table below summarizes the effects of SMM pretreatment on the photosynthetic parameters of maize under cold stress.

Influence on Elemental Uptake and Root-to-Shoot Translocation of Heavy Metals

SMM has been shown to influence the uptake and transport of essential elements and heavy metals in plants, playing a role in mitigating heavy metal stress. In a study using Szarvasi-1 energy grass exposed to cadmium (Cd), a toxic heavy metal, priming with SMM demonstrated a positive effect on the plant's physiological performance and growth. researchgate.netresearchgate.net

A key finding was that SMM pretreatment decreased the translocation of Cd from the roots to the shoots. researchgate.netresearchgate.net This ameliorative effect is suggested to be at least partly based on the upregulated uptake and transport of iron (Fe). researchgate.net The study observed that Fe concentration increased in the roots and decreased in the shoot of Cd-stressed plants, and SMM priming enhanced this accumulation of Fe in the roots. researchgate.net This suggests that SMM may influence the sequestration of Cd in the root system, possibly by affecting the transport systems shared by these metals.

SMM priming also altered the uptake pattern of other essential mineral nutrients. For instance, Cd treatment decreased the levels of potassium, magnesium, manganese, zinc, and phosphorus in the roots, and potassium, sulfur, copper, and zinc in the shoots. researchgate.net SMM priming changed this pattern, though it also negatively affected the uptake of magnesium and molybdenum in shoots and zinc in roots in the absence of cadmium stress. researchgate.net Increased phloem transport of SMM in pea plants has also been shown to positively affect sulfur and nitrogen metabolism and their translocation to seeds. u-szeged.hu

The table below illustrates the effect of SMM priming on Cadmium translocation and Iron concentration in Szarvasi-1 energy grass under Cadmium stress.

SMM in Biotic Stress Response Mechanisms

This compound is involved in enhancing plant resilience not only to abiotic challenges but also to biotic stressors, such as pathogens and herbivores. researchgate.netresearchgate.net Its protective role stems from its function as a precursor to various defense compounds and its influence on plant defense signaling pathways. akjournals.comu-szeged.hu

Enhancing Plant Defense Against Pathogens (e.g., Viral Infections)

SMM pretreatment has been shown to bolster plant defenses against viral pathogens. nih.gov In maize plants infected with the Maize dwarf mosaic virus (MDMV), SMM treatment helped to maintain photosynthetic activity, which is typically compromised by the infection. nih.govresearchgate.net While SMM itself did not appear to reduce the viral levels, it improved the plant's physiological status, allowing it to better tolerate the infection. nih.gov

The protective effect of SMM is linked to the modulation of gene expression related to plant defense. researchgate.net For instance, SMM pretreatment was found to alter the expression of genes such as S-adenosylmethionine synthase (SAMS) and the 14-3-3-like protein gene G-box factor 14-6 (GF14-6), both of which are involved in the plant's defense response to MDMV. u-szeged.huresearchgate.net SMM pretreatment led to a more prolonged and sustained increase in SAMS expression following infection, which is crucial for producing defense compounds. u-szeged.hualoki.hu It also tempered the decrease in chlorophyll content typically seen in infected plants. researchgate.net Furthermore, an artificial compound synthesized from SMM and salicylic (B10762653) acid, known as this compound-salicylate (MMS), has demonstrated the ability to decrease both the RNA and coat protein content of MDMV in infected maize, suggesting a more direct antiviral effect. nih.govresearcher.life

Deterrence of Herbivory Through Metabolite Production

While direct evidence of SMM acting as a herbivore deterrent is limited, its metabolic position as a precursor to known defensive compounds is well-established. Methionine, the direct precursor to SMM, is catabolized to produce glucosinolates, a class of secondary metabolites known for their repellent activity against herbivorous insects and pathogens. sci-hub.seannualreviews.org

Furthermore, DMSP, which is synthesized from SMM in certain plants, has been implicated in deterring herbivores. akjournals.com The decomposition of DMSP produces dimethyl sulfide (B99878) (DMS) and acrylic acid (ACR). int-res.com High concentrations of acrylic acid in the guts of penguins, which consume DMSP-rich krill, have been observed to inhibit the growth of gut microflora, suggesting an antimicrobial and potentially deterrent effect. int-res.com This indicates that the downstream products of SMM metabolism can play a role in plant defense against herbivory. akjournals.com

SMM as a Methyl Donor and its Role in Cellular Methylation Processes

This compound is a key player in cellular methylation processes through its central role in the SMM cycle. nih.govnih.gov This cycle is a metabolic pathway ubiquitous in angiosperms that interconverts SMM and methionine. nih.gov SMM is synthesized from methionine via the enzyme methionine S-methyltransferase (MMT), which uses S-adenosylmethionine (SAM) as the methyl donor. akjournals.comwikipedia.org SMM then serves as a methyl donor for the regeneration of methionine from homocysteine, a reaction catalyzed by homocysteine S-methyltransferase (HMT). nih.govakjournals.com

The SMM cycle is crucial for regulating the cellular pool of S-adenosylmethionine (SAM). nih.govnih.gov SAM is a primary methyl donor in a vast number of biological reactions, including the methylation of DNA, RNA, proteins, and secondary metabolites. ontosight.aiwikipedia.org Unlike other eukaryotes, plants lack the negative feedback loops that control the size of the SAM pool. akjournals.com Therefore, the SMM cycle is proposed to be the main mechanism for short-term control of SAM levels in plants. nih.gov By converting excess SAM (via methionine) into the more stable SMM, the cycle prevents the over-accumulation of SAM, which could be detrimental to the cell. nih.govnih.gov This regulation of SAM homeostasis is vital for a multitude of cellular functions, from gene expression to the synthesis of hormones like ethylene (B1197577) and polyamines. akjournals.comwikipedia.org

Participation in Transmethylation Reactions for Macromolecule Modification (DNA, RNA, Proteins)

Transmethylation reactions are fundamental to cellular function, involving the transfer of a methyl group to various macromolecules, which can alter their activity and function. S-adenosylmethionine (SAM) is the primary methyl donor for the majority of these reactions. amsbio.comutupub.fi The SMM cycle is crucial for maintaining the cellular methylation potential by influencing the ratio of SAM to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. frontiersin.orgfrontiersin.org

DNA Methylation: DNA methylation is a critical epigenetic mechanism that regulates gene expression. acs.org The methyl groups for this process are supplied by SAM. acs.orgfrontiersin.org By participating in the SMM cycle, which helps regenerate methionine and subsequently SAM, SMM indirectly influences DNA methylation patterns. frontiersin.orgfrontiersin.org

RNA Methylation: Various types of RNA molecules undergo methylation, a modification that impacts their stability, processing, and function. nih.gov SAM is the direct substrate for RNA methylation reactions. semanticscholar.orgresearchgate.net The availability of SAM, which is linked to the SMM cycle, is therefore a key factor in the extent and dynamics of RNA methylation. frontiersin.orgfrontiersin.org

Protein Methylation: The methylation of proteins, particularly histones, is a vital post-translational modification that affects chromatin structure and gene transcription. frontiersin.org Histone methyltransferases utilize SAM as the methyl-donating substrate. frontiersin.org The metabolic status of one-carbon metabolism, in which the SMM cycle is a component, can directly impact histone methylation levels by modulating SAM and SAH concentrations. nih.gov

Influence on Secondary Metabolite Biosynthesis (e.g., Phenylpropanoids, Flavonoids)

The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant secondary metabolites, including flavonoids and lignin. cas.cznih.gov These compounds are crucial for plant defense against biotic and abiotic stresses. cas.cz

Research has shown that SMM pretreatment can enhance the biosynthesis of secondary metabolites in response to stressors like chilling. cas.cz For instance, in maize, cold stress induces the general phenylpropanoid pathway, and SMM treatment can further stimulate this response. cas.cz The key intermediate, 4-coumaroyl-CoA, is a branch point leading to the synthesis of flavonoids and anthocyanins via chalcone (B49325) synthase, or to the formation of lignin. cas.cz SMM's influence on this pathway suggests a role in bolstering plant defense mechanisms through the enhanced production of these protective compounds. cas.cz

SMM's Interactions with Plant Hormone Biosynthesis and Signaling Pathways

SMM has been shown to influence the biosynthesis of important plant hormones, namely polyamines and ethylene, which are involved in various aspects of plant growth, development, and stress responses. researchgate.netcas.cz

Modulation of Polyamine Synthesis

Polyamines are small, positively charged molecules that play a role in stabilizing macromolecules and cell membranes, and are involved in stress defense. u-szeged.huu-szeged.hu Studies have demonstrated that SMM treatment can lead to an increase in the quantities of certain polyamines, including putrescine, agmatine, and spermidine. u-szeged.huresearchgate.netnih.gov Interestingly, this increase appears to occur through a metabolic pathway that is distinct from the primary route starting from methionine, as demonstrated by experiments using specific inhibitors. researchgate.netnih.gov This suggests that SMM activates an alternative pathway for polyamine biosynthesis, contributing to its stress-protective effects. u-szeged.huresearchgate.netnih.gov

Influence on Ethylene Production

Ethylene, a gaseous plant hormone, is synthesized from methionine via SAM and 1-aminocyclopropane-1-carboxylic acid (ACC). tandfonline.commaxapress.comresearchgate.net The recycling of the methylthioadenosine (MTA) produced during ethylene synthesis, known as the Yang cycle, is essential to replenish the methionine pool for sustained ethylene production. nih.gov

SMM is capable of acting as a methyl donor for the production of methionine from homocysteine. nih.govosti.gov In senescing tissues, where ethylene production often increases, there is evidence of carbon from SMM being incorporated into methionine, which then serves as the precursor for ethylene. nih.govosti.gov This indicates that the SMM cycle can contribute to the supply of methionine required for ethylene biosynthesis, thereby influencing the regulation of this important plant hormone. nih.govosti.gov

Role of SMM in Microbial Metabolism

SMM, being an abundant compound in many plants, represents a valuable nutritional source for microorganisms. asm.org

Utilization of SMM as a Methionine Source in Methionine Auxotrophs

Methionine auxotrophs are organisms that cannot synthesize methionine and require it from an external source for growth. Several bacterial species, including Escherichia coli and Aerobacter aerogenes, have been shown to utilize SMM as a source of methionine. asm.orgresearchgate.netasm.org

In E. coli, a specific enzyme, this compound:homocysteine methyltransferase (encoded by the mmuM gene), catalyzes the transfer of a methyl group from SMM to homocysteine, yielding two molecules of methionine. asm.orgresearchgate.net This allows methionine auxotrophs to grow on media supplemented with SMM. asm.orgresearchgate.net The expression of the genes involved in SMM utilization is regulated by methionine levels, indicating a dedicated system for scavenging this plant-derived compound. asm.orgresearchgate.net This ability provides a clear advantage to bacteria in environments where SMM is available. researchgate.netbiorxiv.org

Characterization of Microbial SMM Transport Systems (e.g., YkfD Permease)

The uptake of this compound (SMM) from the environment is a critical first step for its utilization by microorganisms. Bacteria have evolved specific transport systems to scavenge this plant-synthesized molecule. In the model organism Escherichia coli, a dedicated permease for SMM has been identified. normalesup.orgcaister.com This transporter is encoded by the mmuP gene, which was formerly designated ykfD. normalesup.orgcaister.com The mmuP gene is part of an operon that also includes mmuM, the gene encoding the enzyme responsible for SMM's conversion to methionine, indicating a coordinated regulation of SMM uptake and its subsequent metabolism. normalesup.orgcaister.comresearchgate.net The expression of this operon is reportedly modulated by methionine levels, suggesting that the bacteria ramp up their capacity to import SMM when other sources of methionine are scarce. researchgate.net

In eukaryotes, such as the yeast Saccharomyces cerevisiae, distinct permeases for SMM have also been characterized. One such transporter is MMP1, an S-methyl-methionine permease that facilitates the uptake of SMM into the yeast cell, where it can then enter degradation pathways.

Below is a summary of characterized microbial SMM transport systems.

| Organism | Gene | Previous Designation | Transporter Name | Notes |

|---|---|---|---|---|

| Escherichia coli | mmuP | yfkD | SMM Permease | Located in an operon with mmuM. normalesup.orgcaister.com |

| Saccharomyces cerevisiae | MMP1 | - | S-methyl-methionine permease | Involved in SMM uptake prior to degradation. |

Enzymatic Conversion of SMM in Microorganisms (e.g., YagD Homocysteine Methyltransferase)

Once inside the microbial cell, this compound serves as a methyl donor in a reaction that ultimately yields methionine. The key enzyme catalyzing this conversion is this compound:homocysteine methyltransferase. normalesup.orgCurrent time information in East Hants, CA.nih.gov In bacteria like E. coli, this enzyme is encoded by the mmuM gene, previously known as yagD. normalesup.orgCurrent time information in East Hants, CA.nih.gov

This enzyme facilitates the direct transfer of the methyl group from SMM to a molecule of homocysteine. normalesup.org A notable outcome of this reaction is the production of two molecules of methionine from one molecule of SMM and one molecule of homocysteine. nih.gov The MmuM enzyme shows strong similarity to MetH, a B12-dependent homocysteine methyltransferase, but functions in a distinct pathway for recycling methyl groups scavenged from the environment. normalesup.org Functional analysis has shown that the YagD protein can methylate homocysteine, selenohomocysteine, and selenocysteine (B57510) using either S-adenosylmethionine (SAM) or SMM as the methyl donor. asm.org The crystal structure of MmuM from E. coli reveals a zinc-binding motif in the active site, which is crucial for its catalytic activity. asm.org The mmuM gene is widely distributed across diverse bacterial genera, and evidence suggests it has been spread through horizontal gene transfer, highlighting its metabolic importance. nih.gov

In the yeast Saccharomyces cerevisiae, a similar SMM degradation pathway exists involving homocysteine S-methyltransferases encoded by the MHT1 and SAM4 genes. These enzymes are responsible for converting SMM back into methionine.

The enzymatic conversion process is summarized in the table below.

| Organism Group | Gene(s) | Enzyme Name | Reaction |

|---|---|---|---|

| Bacteria (e.g., E. coli) | mmuM (yagD) | This compound:homocysteine methyltransferase | This compound + Homocysteine → 2 Methionine |

| Yeast (S. cerevisiae) | MHT1, SAM4 | Homocysteine S-methyltransferase | This compound + Homocysteine → 2 Methionine |

SMM's Contribution to Sulfur Cycling and Osmotic Tolerance in Microbial Ecosystems

This compound is a significant, though often overlooked, component of the organic sulfur cycle. normalesup.orgcaister.com Synthesized by plants and various marine organisms, SMM serves as a transport and storage molecule for reduced sulfur. researchgate.netresearchgate.netoup.com Microorganisms play a central role in cycling the sulfur from SMM back into the ecosystem. A key pathway for this is the microbial degradation of SMM, which can lead to the production of the volatile compound dimethyl sulfide (DMS). nih.govasm.orgbrewingscience.com DMS is a major biogenic sulfur gas emitted to the atmosphere, where it participates in atmospheric chemistry and influences climate. nih.gov The microbial conversion of SMM to DMS represents a direct link between this compound and the global biogeochemical sulfur cycle. nih.govnih.gov For example, in anoxic peat, the degradation of SMM is a potential pathway for DMS formation. nih.govasm.org

In addition to its role in sulfur cycling, SMM has been investigated for its function in osmotic tolerance. SMM is considered a potential osmoprotectant, a molecule that helps organisms survive under conditions of high osmotic stress. normalesup.orgcaister.com It is a known precursor to the potent osmoprotectant dimethylsulfoniopropionate (DMSP) in plants and some marine organisms. researchgate.netnih.govresearchgate.net While SMM itself can be accumulated by plants to confer resistance to abiotic stresses, its direct role as an osmoprotectant in bacteria is less clear. researchgate.net Studies have shown that for certain bacterial strains, such as Sinorhizobium meliloti and Escherichia coli, exogenously supplied SMM did not provide an osmoprotective effect under tested conditions. nih.gov Nonetheless, its availability in various environments, particularly marine ecosystems, and its structural similarity to other osmoprotectants suggest it is an important compound in the metabolic strategies of microbes dealing with fluctuating environmental conditions. normalesup.orgcaister.comnih.gov

Advanced Academic Research Methodologies for S Methylmethionine Studies

Chromatographic and Spectrometric Quantification Methods

The accurate quantification of S-methylmethionine (SMM) in various matrices, from plant tissues to food products, is crucial for understanding its biosynthesis, transport, and degradation. Researchers employ a range of sophisticated analytical techniques to achieve precise and reliable measurements.

Liquid Chromatography-Based Approaches (e.g., Amino Acid Analyzers, LC-MS/MS)

Liquid chromatography is a cornerstone for the direct determination of SMM. tandfonline.com Amino acid analyzers, a specialized form of ion-exchange chromatography, have been successfully used for SMM quantification in diverse samples like tea, corn, and plant products. tandfonline.comoup.comrsc.orgtandfonline.com These systems typically use post-column derivatization with ninhydrin (B49086) for detection. tandfonline.comnih.gov For instance, a method using a Hitachi KLA-5 amino acid analyzer was employed to determine SMM content in various teas, confirming its presence in green teas like gyokuro and sen-cha, but not in oolong or black tea. tandfonline.com Another study utilized an automatic amino acid analyzer with a separation time of about one hour for determining SMM in plant products like cabbage and celery. rsc.org A high-performance liquid chromatography (HPLC) system coupled with an amino acid analyzer has also been used for the simultaneous determination of SMM and other free amino acids in green tea extracts. capes.gov.br

More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for SMM analysis. researchgate.net This technique offers enhanced specificity, which is particularly valuable when dealing with complex matrices. nih.govsemanticscholar.org A developed LC-MS/MS method using a Discovery HS F5 column allowed for the quantification of SMM in various vegetables, revealing concentrations ranging from 2.8 mg/kg in fresh tomatoes to 176 mg/kg in celery. acs.orgacs.orgresearchgate.netnih.govacs.org The precision of this method was validated with a relative standard deviation (RSD) of 5.5% and a recovery rate of 102.5% in spiked tomato samples. acs.org

Table 1: SMM Content in Various Teas Determined by Amino Acid Analyzer

This table is interactive. Click on the headers to sort the data.

| Tea Type | Quality/Age | SMM Content (mg/100g) |

|---|---|---|

| Gyokuro | Fresh, High-Quality | 15.7 - 24.5 |

| Sen-cha | Fresh | 7.0 - 10.3 |

| Other Green Teas | - | 1 - 6 |

| Gyokuro (Old) | 4 years old | Lower than fresh |

| Oolong Tea | - | Not Detected |

| Black Tea | - | Not Detected |

Data sourced from a study on SMM in various teas. tandfonline.com

Gas Chromatography (GC) for Indirect and Direct SMM Analysis

Gas chromatography (GC) is another powerful tool in SMM research, though it is often used for indirect analysis. tandfonline.com The most common indirect method involves the alkaline decomposition of SMM to produce dimethyl sulfide (B99878) (DMS), which is then quantified by GC. nih.gov This method has been applied to determine SMM in plants, with a reported yield of 91.1% DMS from SMM sulfonium (B1226848) chloride and a standard error of +/- 1.5%. nih.gov GC with a flame photometric detector (FPD) is frequently used to confirm the identity of DMS produced from SMM. tandfonline.comoup.com

Headspace GC analysis is particularly useful for measuring the volatile DMS formed from SMM, for example, during the wort cooking process in beer production. shimadzu.com While direct GC analysis of the non-volatile SMM is challenging, indirect methods have proven effective for estimating its concentration in various food and beverage products. researchgate.net

Stable Isotope Dilution Assay (SIDA) for Precise SMM Quantitation

For the highest accuracy and precision in SMM quantification, especially in complex food matrices, the stable isotope dilution assay (SIDA) is the gold standard. researchgate.net This technique involves adding a known amount of a stable isotope-labeled version of SMM (e.g., deuterium-labeled SMM) to a sample as an internal standard. acs.orgacs.orgnih.gov By measuring the ratio of the unlabeled (native) SMM to the labeled standard using mass spectrometry, precise quantification can be achieved, compensating for any losses during sample preparation and analysis. acs.orgacs.orgnih.gov

SIDA coupled with LC-MS/MS has been successfully applied to quantify SMM in raw vegetables, malt, and wine. acs.orgacs.orgnih.govnih.gov For instance, a study using deuterium-labeled SMM quantified the compound in various vegetables and malt, and correlated these amounts with the formation of DMS upon heating. acs.orgacs.orgnih.gov This approach demonstrated that the amount of DMS formed can be predicted from the initial SMM concentration in the raw materials. acs.orgresearchgate.netnih.gov

Table 2: SMM and DMS Concentrations in Foods Determined by SIDA

This table is interactive. Click on the headers to sort the data.

| Food Sample | SMM Concentration (mg/kg) | DMS Concentration after Heating (mg/kg) |

|---|---|---|

| Celery | 176 | 26 |

| Fresh Tomatoes | 2.8 | 1.1 |

Data from a study using SIDA to quantify SMM and its thermal degradation product, DMS. acs.orgacs.orgnih.gov

Headspace-Solid Phase Microextraction coupled with GC-MS for Related Volatile Sulfur Compounds

The thermal or enzymatic degradation of this compound gives rise to several volatile sulfur compounds (VSCs), most notably dimethyl sulfide (DMS). awri.com.aunih.govmdpi.com Headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of these volatile compounds. researchgate.netresearchgate.net

HS-SPME allows for the extraction and concentration of VSCs from the headspace of a sample, which are then separated and identified by GC-MS. This method has been used to study the release of VSCs in heat-sterilized juices, identifying SMM as the precursor to DMS. nih.gov It has also been employed to confirm that the amount of DMS formed in food samples after thermal treatment can be predicted from the SMM concentration in the raw plant materials. researchgate.net Other VSCs that can be formed from sulfur-containing amino acids include methanethiol, dimethyl disulfide, and dimethyl trisulfide. awri.com.aunih.govmdpi.com

Isotopic Labeling and Tracer Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways involving this compound. By introducing atoms with a different number of neutrons (stable isotopes) or radioactive isotopes into precursor molecules, researchers can trace their transformation into SMM and its subsequent metabolites. mmpc.orgnih.gov

Application of Radiolabeled (e.g., 35S) and Stable Isotope (e.g., 13C) Tracers

Radiolabeled tracers, particularly those containing sulfur-35 (B81441) (35S), have been instrumental in tracking the biosynthesis and transport of SMM in plants. revvity.com Studies using [35S]methionine have shown its ready conversion to [35S]SMM in various plant tissues. nih.govresearchgate.netresearchgate.net For example, in wheat, [35S]SMM was found to be a major labeled metabolite in phloem exudate after the administration of [35S]methionine to the leaves, indicating a significant role for SMM in sulfur transport. researchgate.net

Stable isotope tracers, such as those containing carbon-13 (13C), are also employed to investigate metabolic fluxes. In a study on Wollastonia biflora, the incorporation of the dimethylsulfide group from [13CH3,C2H3]SMM into 3-dimethylsulfoniopropionate (DMSP) demonstrated that the dimethylsulfonium group of SMM was incorporated as a single unit. nih.gov Such studies provide detailed insights into the metabolic fate of SMM and its role as an intermediate in various biosynthetic pathways. nih.gov

Kinetic Analysis and Metabolic Flux Profiling of SMM Pathways

The thermal decomposition of SMM, a process relevant to the brewing industry where it is a precursor to dimethyl sulfide (DMS), has been studied under non-isothermal conditions. researchgate.net Kinetic models have been developed to predict the formation of DMS during wort heating and boiling. researchgate.net These studies determined the activation energies (Ea) and pre-exponential factors (A) for SMM decomposition, confirming the reaction follows first-order kinetics. researchgate.net

Metabolic flux analysis (MFA) provides a quantitative understanding of the flow of metabolites through a metabolic network. While direct MFA of the SMM cycle is complex, studies on related pathways offer insights. For instance, 13C-MFA has been employed to analyze the central carbon metabolism in high S-adenosylmethionine (SAM)-producing yeast strains. nih.gov These studies revealed that increased flux through the tricarboxylic acid (TCA) cycle is correlated with higher SAM production, which is the precursor for SMM. nih.gov Similarly, untargeted metabolomics combined with MFA in Pichia pastoris showed that the addition of sodium citrate (B86180) enhanced SAM production by increasing fluxes in the glycolysis pathway, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle. mdpi.com A method for quantifying methionine metabolic fluxes that considers the mixing of intracellular and extracellular pools has also been developed, which is relevant for understanding the dynamics of the SMM cycle. nih.gov

Table 1: Kinetic Parameters for this compound Thermal Decomposition

| Parameter | Method | Value |

| Activation Energy (Ea) | Coats–Redfern | 125.4 kJ/mol |

| Kissinger | 123.7 kJ/mol | |

| Flynn–Wall–Ozawa | 124.9 kJ/mol | |

| Reaction Order | N/A | First-order |

This table presents kinetic parameters for the thermal decomposition of this compound as determined by various methods. researchgate.net

Molecular Genetic and Genomic Approaches

Gene expression profiling techniques are fundamental to understanding the regulation of the SMM cycle. Quantitative real-time PCR (qRT-PCR) has been used extensively to measure the transcript levels of genes encoding key enzymes in the SMM pathway, such as methionine S-methyltransferase (MMT) and homocysteine S-methyltransferase (HMT). oup.com

In Arabidopsis, digital gene expression profiles have shown that MMT and HMT genes are co-expressed in various tissues, including leaves, roots, and developing seeds, indicating that the SMM cycle is active throughout the plant. nih.gov Studies in pea plants have used qRT-PCR to analyze the expression of genes involved in sulfur transport and metabolism in response to altered SMM levels. oup.com For example, in transgenic pea plants with increased SMM phloem loading, genes for sulfate (B86663) assimilation were downregulated in leaves, consistent with feedback regulation by high sulfur levels. oup.com In maize, qRT-PCR has been used to study the expression changes of S-adenosylmethionine synthetase (SAMS) in response to Maize dwarf mosaic virus infection and SMM pretreatment. u-szeged.husemanticscholar.org

RNA sequencing (RNA-Seq) offers a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel transcripts and the quantification of gene expression on a genome-wide scale. genewiz.comsigniosbio.com Transcriptomic analyses have been instrumental in investigating the molecular mechanisms underlying enhanced SAM accumulation in engineered yeast strains, providing a broader understanding of the metabolic network connected to SMM synthesis. nih.gov In lung epithelial cells, transcriptomic profiling revealed that suberoylanilide hydroxamic acid (SAHA) treatment, which altered methionine metabolism, abrogated the expression of proinflammatory cytokine genes. nih.gov Proteomic and transcriptomic analyses are also used to study selenium utilization, which can involve SMM-dependent enzymes. asm.org

The function of genes within the SMM pathway has been elucidated through targeted genetic manipulation in various model organisms.

In Arabidopsis thaliana, insertional knockout mutants of the MMT gene were created. researchgate.net These mmt mutants were unable to produce SMM, confirming the gene's function. researchgate.net Despite the absence of the SMM cycle, the plants grew and reproduced normally, suggesting that SMM is not essential for sulfur transport or as a primary methyl donor under standard conditions. researchgate.net However, these mutants did exhibit an increased methylation ratio (S-adenosylmethionine to S-adenosylhomocysteine), supporting the role of the SMM cycle in regulating AdoMet levels. researchgate.net

In the yeast Saccharomyces cerevisiae, targeted gene knockouts have been employed to engineer strains for SMM production. researchgate.netnih.gov To prevent SMM degradation and export, genes encoding homocysteine S-methyltransferase (MHT1 and SAM4) and the SMM permease (MMP1) were deleted. researchgate.netnih.gov These knockouts, combined with the overexpression of other genes, significantly enhanced SMM accumulation. researchgate.netnih.gov

In mice, a targeted disruption of the methionine synthase gene, which is involved in the regeneration of methionine from homocysteine, demonstrated that this enzyme is essential for early embryonic development. nih.gov While not directly targeting the SMM cycle, which is primarily a plant pathway, this study highlights the critical nature of methionine metabolism, to which the SMM cycle is linked in plants.

Transgenic approaches in plants have provided significant insights into the role of the SMM cycle. By altering the expression of key genes, researchers can study the resulting metabolic and phenotypic changes.

In Arabidopsis, transgenic seeds with altered expression of three different HOMOCYSTEINE S-METHYLTRANSFERASE (HMT) genes and the METHIONINE S-METHYLTRANSFERASE (MMT) gene were generated. nih.gov The results showed that AtHMT1 and AtHMT3 are the predominant enzymes for converting SMM back to methionine in seeds, as their manipulation significantly affected methionine and SMM levels. nih.govresearchgate.net Furthermore, these genetic modifications led to adaptive changes in the expression of genes in both the SMM cycle and the aspartate family pathway for methionine synthesis, highlighting the intricate cross-talk between these two pathways. nih.govresearchgate.net

Repression of cystathionine (B15957) γ-synthase (CGS), a key regulatory enzyme in methionine biosynthesis, in Arabidopsis seeds unexpectedly led to higher methionine accumulation. nih.gov This was found to be due to an upregulation of the SMM cycle in vegetative tissues, leading to increased transport of SMM to the seeds and higher reconversion to methionine. nih.gov

Microbial systems, particularly Saccharomyces cerevisiae, have been engineered for the production of SMM. oup.com These strategies typically involve a multi-faceted approach integrating systems and synthetic biology. rsc.orgnih.gov

A primary strategy is the introduction of a heterologous gene for SMM synthesis. The MMT gene from Arabidopsis thaliana, encoding methionine S-methyltransferase, has been introduced into S. cerevisiae to establish the SMM production pathway. researchgate.netoup.com The selection of a host strain, such as the sake yeast strain K6, which naturally accumulates high levels of the precursor SAM, is a critical first step. nih.govoup.com

To enhance the production titer, several genetic modifications are made to the host strain:

Blocking Degradation Pathways: Genes involved in the degradation or utilization of SMM are knocked out. In yeast, this includes the homocysteine S-methyltransferase genes (MHT1 and SAM4), which convert SMM back to methionine. researchgate.netnih.gov

Preventing Export: The gene encoding the SMM permease (MMP1), which can transport SMM out of the cell, is deleted to promote intracellular accumulation. researchgate.netnih.gov

Increasing Precursor Supply: The availability of the precursor S-adenosylmethionine (SAM) is enhanced. This can be achieved by overexpressing genes like ACS2 (acetyl-CoA synthase) and deleting genes like MLS1 (malate synthase) to increase the supply of ATP, which is required for SAM synthesis. researchgate.net

These combined strategies have successfully led to the microbial production of SMM, with fed-batch fermentation yielding significant titers. researchgate.net Similar metabolic engineering principles have been applied to increase the production of L-methionine and SAM in Escherichia coli and Corynebacterium glutamicum. researchgate.nettandfonline.com

Table 2: Genetic Modifications in S. cerevisiae for SMM Production

| Genetic Modification | Target Gene(s) | Purpose |

| Pathway Introduction | AtMMT (from A. thaliana) | Introduce the ability to synthesize SMM from methionine. |

| Degradation Block | MHT1, SAM4 | Prevent the conversion of SMM back to methionine. |

| Export Prevention | MMP1 | Block the transport of SMM out of the cell. |

| Precursor Enhancement | Overexpress ACS2, knockout MLS1 | Increase the intracellular pool of S-adenosylmethionine (SAM). |

This table summarizes the key genetic engineering strategies employed to enhance this compound production in Saccharomyces cerevisiae. researchgate.netnih.gov

Development and Analysis of Transgenic Plants for SMM Pathway Manipulation

Enzymatic Activity Assays for SMM-Related Enzymes

Enzymatic activity assays are essential for characterizing the enzymes of the SMM cycle and quantifying their kinetic properties. The primary enzymes of interest are methionine S-methyltransferase (MMT) and homocysteine S-methyltransferase (HMT).

Assays for MMT and HMT activity have been developed based on the transfer of a radiolabeled methyl group. nih.govrhea-db.org For instance, the activity of S-adenosyl-L-methionine:methionine S-methyltransferase (MMT) can be measured by incubating the enzyme with methionine and radiolabeled S-adenosylmethionine (e.g., [methyl-14C]AdoMet). The formation of radiolabeled SMM is then quantified, typically after separation by chromatography. nih.gov

Similarly, the activity of this compound:homocysteine S-methyltransferase (HMT) is assayed by monitoring the formation of radiolabeled methionine from homocysteine and radiolabeled SMM (e.g., [methyl-14C]SMM). nih.gov In E. coli, the activity of the HMT homolog YagD was characterized by measuring the formation of methionine from SMM and homocysteine. nih.gov

More advanced, non-radioactive methods have also been developed. Spectrophotometric assays can provide continuous monitoring of enzyme activity. nih.gov An enzyme-coupled continuous spectrophotometric assay has been described for SAM-dependent methyltransferases. nih.gov In this assay, the product S-adenosylhomocysteine (SAH) is hydrolyzed, and the resulting adenine (B156593) is deaminated, causing a measurable decrease in absorbance at 265 nm. nih.gov While developed for a broad class of methyltransferases, this principle can be adapted for SMM-related enzymes.

Enzyme assays are performed under optimized conditions of pH, temperature, and substrate concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). For example, the HMT enzymes from Arabidopsis have been shown to exhibit distinct kinetic properties. nih.gov

Protein-Protein Interaction Analysis

Understanding the function of this compound is intrinsically linked to identifying the proteins with which its metabolic enzymes interact. Protein-protein interactions (PPIs) are fundamental to most biological processes, governing enzyme regulation, the formation of metabolic complexes for substrate channeling, and crosstalk between different metabolic pathways. nih.govnih.gov Several high-throughput and targeted methods are employed to map these interaction networks. researchgate.net

Affinity Purification-Mass Spectrometry (AP-MS) is a powerful and unbiased high-throughput technique for identifying protein-protein interactions under near-physiological conditions. nih.govthermofisher.comuniprot.org The method involves using a "bait" protein to capture its interacting "prey" proteins from a cell lysate. The entire protein complex is then purified and the components are identified by mass spectrometry. uniprot.org

A significant application of this technique in the context of SMM metabolism was the identification of the interactome of betaine-homocysteine S-methyltransferase (BHMT), an enzyme that can also utilize SMM as a substrate, albeit less efficiently than its primary substrate, betaine. nih.govnih.gov In a study using rat liver lysates, BHMT was used as the bait protein to pull down its interacting partners. nih.gov The resulting protein complexes were separated by SDS-PAGE, digested, and analyzed by mass spectrometry. nih.gov This AP-MS approach identified 131 potential interaction targets for BHMT. nih.gov

Among the most significant findings was the identification of this compound homocysteine methyltransferase (BHMT2) as a primary interaction partner of BHMT. nih.govplos.org This interaction is of high physiological relevance as BHMT2 specifically uses SMM to synthesize two molecules of methionine from homocysteine. nih.govplos.org The AP-MS results provided the initial evidence for a physical association between these two key enzymes in the hepatic methionine cycle. nih.gov

Table 1: Selected Putative Hepatic Interaction Partners of Betaine-Homocysteine S-Methyltransferase (BHMT) Identified by AP-MS

| Interacting Protein | Gene Symbol | Function | Validation Method |

| This compound homocysteine methyltransferase | BHMT2 | Catalyzes the SMM-dependent methylation of homocysteine | Y2H, Co-IP |

| Methionine adenosyltransferase α1 | MAT1A | Catalyzes the formation of S-adenosylmethionine (AdoMet) | Co-IP |

| Methionine adenosyltransferase α2 | MAT2A | Catalyzes the formation of S-adenosylmethionine (AdoMet) | Co-IP |

| 4-hydroxyphenylpyruvic acid dioxygenase | HPD | Enzyme in tyrosine catabolism | Y2H, Co-IP |

| Aldolase (B8822740) B, fructose-bisphosphate | ALDOB | Enzyme in glycolysis and gluconeogenesis | Y2H, Co-IP |

| cAMP-dependent protein kinase catalytic subunit alpha | PRKACA | Key enzyme in signaling pathways | Co-IP |

Source: Adapted from Garrido F, et al. (2018). nih.govplos.org

The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover binary protein-protein interactions in vivo. slideshare.netnih.gov The principle relies on the reconstitution of a functional transcription factor. A "bait" protein is fused to the DNA-binding domain (DBD) of the transcription factor, and a "prey" protein (or a library of potential partners) is fused to its activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene and allowing yeast cells to grow on a selective medium. nih.gov

Y2H screens have been instrumental in corroborating findings from AP-MS studies and discovering new interactions within the SMM metabolic network. nih.gov In the same study that utilized AP-MS for BHMT, a Y2H screening of a rat liver cDNA library was performed using BHMT as the bait. nih.gov This approach independently confirmed the interaction between BHMT and BHMT2, providing strong evidence for their direct physical association. nih.govplos.org The Y2H system also identified other interactors, such as 4-hydroxyphenylpyruvic acid dioxygenase and aldolase B, suggesting potential crosstalk between methionine metabolism and other metabolic pathways. nih.gov

The Y2H system offers several advantages, including its ability to detect transient or weak interactions and that it does not require protein purification. slideshare.net However, it is also prone to false positives and negatives, often necessitating validation by other methods. nih.gov

Coimmunoprecipitation (Co-IP) is a widely used antibody-based technique to validate and study protein-protein interactions within a cellular context. researchgate.netabcam.com The method involves using an antibody to specifically pull down a target protein (the "bait") from a cell lysate. springernature.com If other proteins are part of a stable complex with the bait, they will be pulled down as well and can be detected by methods like Western blotting. researchgate.netabcam.com